1,1,1,5,5,5-Hexafluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione
Overview
Description
1,1,1,5,5,5-Hexafluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
The synthesis of 1,1,1,5,5,5-Hexafluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process involving the reaction of hexafluoroacetone with 1,2,3,4-tetrahydroisoquinoline under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition of the reactants. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction rate.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
1,1,1,5,5,5-Hexafluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1,1,1,5,5,5-Hexafluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the production of specialty chemicals, including fluorinated surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-Hexafluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biochemical pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1,1,5,5,5-Hexafluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione can be compared with other fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis and its ability to enhance reaction selectivity.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in the synthesis of fluorinated polymers and as a reagent in organic reactions.
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol: Utilized in the production of specialty chemicals and as a precursor for fluorinated materials.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,1,1,5,5,5-hexafluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6NO2/c15-13(16,17)11(22)9(12(23)14(18,19)20)10-8-4-2-1-3-7(8)5-6-21-10/h1-4,9-10,21H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEUWKINLLCNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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